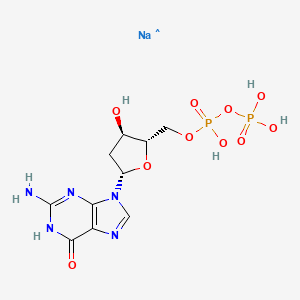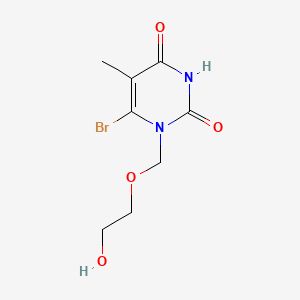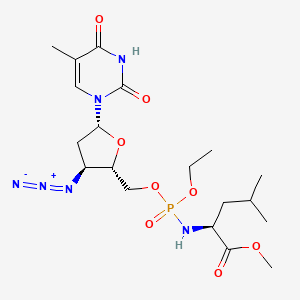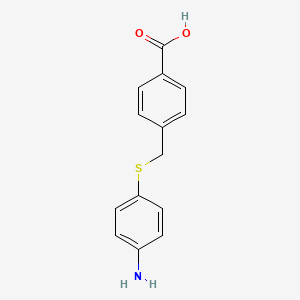
CID 137156386
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyguanosine 5’-Diphosphate Sodium is a nucleotide analog that plays a crucial role in various biochemical processes. It consists of a guanine base, a deoxyribose sugar, and two phosphate groups, with sodium ions to balance the charge. This compound is essential in DNA synthesis and repair, making it a valuable tool in molecular biology and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 5’-Diphosphate Sodium typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction environment, ensuring consistent quality and scalability. The final product is usually purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyguanosine 5’-Diphosphate Sodium can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are important in studying oxidative stress and DNA damage.
Reduction: Although less common, reduction reactions can modify the nucleotide structure, affecting its biochemical properties.
Substitution: This reaction involves the replacement of functional groups, which can be useful in creating nucleotide analogs for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Various halogenating agents or nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced forms of the nucleotide.
Substitution: Modified nucleotides with altered functional groups.
Aplicaciones Científicas De Investigación
2’-Deoxyguanosine 5’-Diphosphate Sodium has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Essential in DNA synthesis and repair studies, as well as in the investigation of nucleotide metabolism.
Medicine: Utilized in the development of antiviral and anticancer therapies by serving as a model compound for drug design.
Industry: Employed in the production of diagnostic reagents and molecular biology kits.
Mecanismo De Acción
The primary mechanism of action of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves its incorporation into DNA during replication and repair processes. It serves as a substrate for DNA polymerases and other enzymes involved in nucleotide metabolism. The compound can inhibit enzymes such as xanthine phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase, affecting nucleotide synthesis pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxyadenosine 5’-Diphosphate Sodium
- 2’-Deoxycytidine 5’-Diphosphate Sodium
- 2’-Deoxythymidine 5’-Diphosphate Sodium
- Guanosine 5’-Diphosphate Disodium Salt
Uniqueness
2’-Deoxyguanosine 5’-Diphosphate Sodium is unique due to its specific role in DNA synthesis and repair. Unlike its analogs, it specifically pairs with cytosine in DNA, making it crucial for maintaining the integrity of the genetic code. Its ability to inhibit specific enzymes also sets it apart from other nucleotides, providing unique insights into nucleotide metabolism and enzyme function .
Propiedades
Fórmula molecular |
C10H15N5NaO10P2 |
|---|---|
Peso molecular |
450.19 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);/t4-,5+,6+;/m1./s1 |
Clave InChI |
PSKKWCOCUAFUKZ-GAJRHLONSA-N |
SMILES isomérico |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

